
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using reagents such as acetic anhydride and catalysts like sulfuric acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Oxidation and Reduction Reactions: The compound undergoes oxidation and reduction reactions to achieve the desired functional groups. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Acids: Sulfuric acid, hydrochloric acid
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted furans.
Wissenschaftliche Forschungsanwendungen
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(methyl)-3-furancarboxylic acid: Similar structure but lacks the trifluoromethyl group.
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(chloromethyl)-3-furancarboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H7F3O4 |
|---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
(5R)-4,5-dimethyl-2-oxo-5-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H7F3O4/c1-3-4(5(12)13)6(14)15-7(3,2)8(9,10)11/h1-2H3,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
OWLIJJUCNYZGEU-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@@]1(C)C(F)(F)F)C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)OC1(C)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


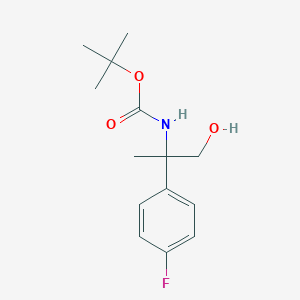

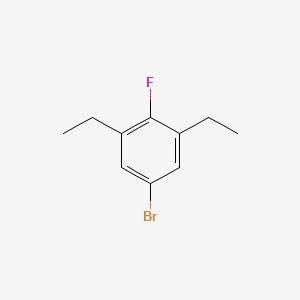
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
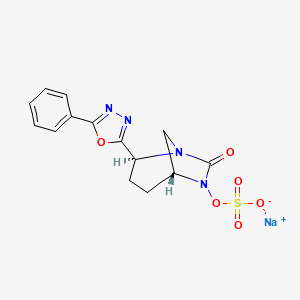
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)

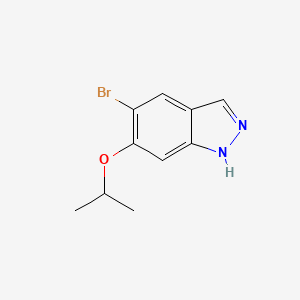
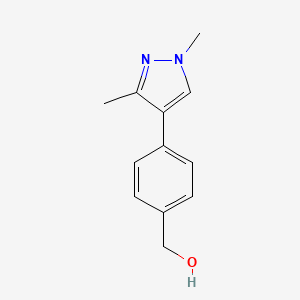
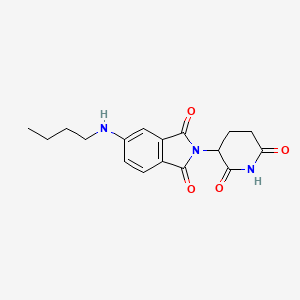
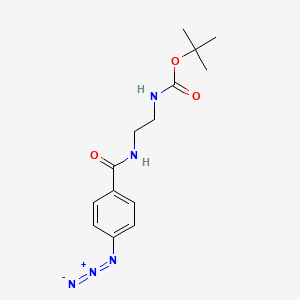
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)
